2-(3,4-二甲氧苯基)琥珀酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Evaluation of Biological Effects

The study on (S)-dimethyl 2-(3-(phenyltellanyl) propanamido) succinate reveals significant antioxidant activity, as evidenced by its ability to block spontaneous and Fe(II)-induced TBARS formation in rat brain homogenates. This compound also exhibits glutathione peroxidase-like and thiol oxidase activities, suggesting its potential as an antioxidant. However, the in vivo experiments indicate genotoxic and mutagenic effects in mice, which necessitates further research to understand the mechanisms behind these effects .

Tumorigenicity of Herbicide Derivatives

Research on succinic acid 2,2-dimethylhydrazide, a herbicide, has shown that continuous exposure leads to the development of tumors in blood vessels, lungs, and kidneys in mice. The significant increase in tumor incidences compared to control groups highlights the potential risks associated with exposure to this chemical, which is of particular concern given its presence in fruit consumed by humans. This study underscores the need for environmental and health assessments of such compounds .

Synthesis and Spectroscopic Analysis

The synthesis of dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate has been achieved, and its structure characterized using various spectroscopic techniques. Computational methods, including density functional theory (DFT), were employed to predict vibrational wavenumbers and chemical shift values, which showed good agreement with experimental data. This research provides valuable insights into the molecular structure and properties of the compound .

Synthetic Approach to Arylamino Derivatives

A facile one-step synthesis method for dimethyl 2-arylamino-3-(triphenylphosphoranylidene)succinates has been developed. The reaction involves electron-poor primary arylamines, dimethyl acetylenedicarboxylate, and triphenylphosphine, resulting in compounds with confirmed structures through various spectroscopic methods. The presence of two rotamers in the NMR spectra suggests interesting stereochemical properties of these ylides .

Identification in Biological Samples

The identification of 2-(2'-octenyl) succinic acid in urine samples from children with suspected metabolic diseases has been accomplished through advanced techniques such as gas chromatography/mass spectrometry and tandem mass spectrometry. The structural elucidation, including the localization of the double bond, was achieved by analyzing the rearrangement reaction after derivatization. This finding contributes to the understanding of metabolic profiles in biological samples .

科学研究应用

生物基琥珀酸制备芳香族聚酯

琥珀酸被认为是一种有前景的生物基平台化学品,并已被用于合成芳香族单体,如2,5-二羟基对苯二甲酸和2,5-二甲氧基对苯二甲酸。源自这些单体的聚亚烷基二羟基对苯二甲酸酯和聚亚烷基二甲氧基对苯二甲酸酯表现出广泛的玻璃化转变温度,展示了琥珀酸在聚合物化学中的多功能性 (Short 等人,2018).

琥珀酸生产和代谢策略

琥珀酸是食品、制药和化工行业中各种工业上重要化学品的关键前体。菌株选择、代谢工程和工艺优化的最新进展极大地促进了琥珀酸的生物基生产。这些进展突出了琥珀酸作为可再生资源可持续化学生产的关键中间体的作用 (江等人,2017).

琥珀酸的生物基生产

代谢工程策略已被用于改善琥珀酸的生物基生产,因为它被认为是一种重要的生物基结构单元化学品。对这些策略的回顾以及工程微生物菌株的开发以增强琥珀酸的生产突出了其在生物技术和工业应用中的重要性 (安等人,2016).

琥珀酸在工业应用中的应用

琥珀酸在生产食品、药品、表面活性剂、洗涤剂、绿色溶剂、可生物降解塑料等行业中发挥着重要作用。其作为碳中间体化学品和融入各种工业产品的潜力突出了其商业和环境重要性 (塞克斯等人,1999).

琥珀酸在化学合成中的应用

涉及 3,4-二取代苯乙酮与琥珀酸二乙酯的斯托贝缩合反应展示了琥珀酸衍生物在合成萘衍生物或氧代茚满酸中的作用。这种化学合成途径展示了琥珀酸衍生物在有机化学中的适用性 (埃尔-内瓦伊希等人,1971).

安全和危害

The safety data sheet for succinic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage and may cause respiratory irritation . Personal protective equipment, including eye protection and gloves, is recommended when handling this compound .

未来方向

Succinic acid, a related compound, has been identified as one of the top 12 bio-based building blocks that can be produced using microorganisms . It has numerous applications in the fields of agriculture, green solvents, pharmaceuticals, and biodegradable plastics . The development of new approaches to the synthesis of previously unknown isoquinolines for wide pharmacological screening is an important problem .

作用机制

Target of Action

Succinic acid, a related compound, is known to be an essential component of the krebs or citric acid cycle . It serves as an electron donor in the production of fumaric acid and FADH2 .

Mode of Action

It may share similarities with succinic acid, which has been shown to activate the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into co2 and h2o through aerobic metabolism .

Biochemical Pathways

2-(3,4-Dimethoxyphenyl)succinic acid may affect the Krebs or citric acid cycle, given the role of succinic acid in this pathway . Succinic acid is an essential component of this cycle and serves as an electron donor in the production of fumaric acid and FADH2 .

Result of Action

Succinic acid supplements have been shown to help reduce the effects of hangovers by activating the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into co2 and h2o through aerobic metabolism .

属性

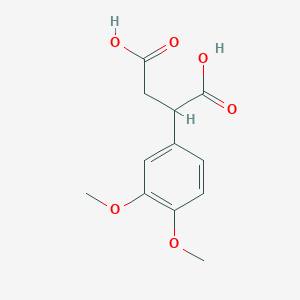

IUPAC Name |

2-(3,4-dimethoxyphenyl)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-17-9-4-3-7(5-10(9)18-2)8(12(15)16)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTBTYAZXWMNGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2547010.png)

![3,4-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2547013.png)

![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)

![2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid](/img/structure/B2547020.png)

![5-Iodo-2-methylpyrazolo[3,4-b]pyridine](/img/structure/B2547021.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone](/img/structure/B2547024.png)

![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)

![N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2547033.png)